molecular formula C61H101O9P B1235808 D-mannosyl undecaprenyl phosphate

D-mannosyl undecaprenyl phosphate

Cat. No. B1235808
M. Wt: 1009.4 g/mol
InChI Key: IGWCSVFNNDSUBK-HYSPDNIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-mannosyl undecaprenyl phosphate is a polyprenyl glycosyl phosphate and a mannose phosphate. It is a conjugate acid of a D-mannosyl undecaprenyl phosphate(1-).

Scientific Research Applications

Biosynthesis of Mannan in Microorganisms

  • D-mannosyl undecaprenyl phosphate plays a crucial role in the biosynthesis of mannan in microorganisms like Micrococcus lysodeikticus. It acts as a carrier lipid, accepting a mannosyl group from GDP-mannose, producing GDP. This process requires Mg++ ion and a surface-active compound, like phosphatidylglycerol (Lahav, Chiu, & Lennarz, 1969).

Glycoprotein Biosynthesis in Algae

  • In the unicellular green alga Chlamydomonas reinhardii, D-mannosyl undecaprenyl phosphate serves as an effective acceptor of D-mannose from GDP-D-mannose. It's involved in the biosynthesis of glycoproteins, demonstrating its significant role in cellular processes of algae (Lang, 1984).

Role in Animal Tissue

  • In animal tissues like calf pancreas microsomes and human lymphocytes, D-mannosyl undecaprenyl phosphate is implicated as an intermediate in the biosynthesis of glycoproteins, highlighting its significance in various biological processes (Herscovics, Warren, & Jeanloz, 1974).

Enzymatic Synthesis and Function in Microsomes

  • This compound is synthesized enzymatically in calf pancreas microsomes, forming from GDP-D-mannose. It's shown to be very similar to authentic dolichyl α-d-mannopyranosyl phosphate, indicating its role in mannosyltransferase activities and broader biological functions (Tkacz, Herscovics, Warren, & Jeanloz, 1974).

Chemoenzymatic Synthesis

  • D-mannosyl undecaprenyl phosphate can be synthesized chemoenzymatically, indicating its potential for biochemical pathways like N-linked protein glycosylation in eukaryotes and prokaryotes, and cell wall biosynthesis in prokaryotes (Hartley, Larkin, & Imperiali, 2008).

Impact on Bacterial Morphology

  • Disruption in the synthesis of compounds like D-mannosyl undecaprenyl phosphate in bacteria such as Escherichia coli can lead to morphological defects, underlining its crucial role in bacterial cell wall synthesis and overall cellular structure (Jorgenson & Young, 2016).

Photosynthetic Mannitol Biosynthesis

  • It's also involved in the photosynthetic production of mannitol from CO2 in cyanobacteria, contributing to the potential industrial applications in the production of valuable sugars and derivatives (Jacobsen & Frigaard, 2014).

properties

Product Name

D-mannosyl undecaprenyl phosphate

Molecular Formula

C61H101O9P

Molecular Weight

1009.4 g/mol

IUPAC Name

[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate

InChI

InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60+,61?/m1/s1

InChI Key

IGWCSVFNNDSUBK-HYSPDNIISA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OC1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-mannosyl undecaprenyl phosphate
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D-mannosyl undecaprenyl phosphate
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D-mannosyl undecaprenyl phosphate
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D-mannosyl undecaprenyl phosphate
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Reactant of Route 6
D-mannosyl undecaprenyl phosphate

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